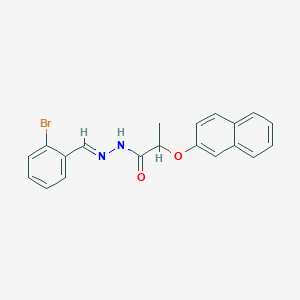
4-nitrobenzyl 3-(isobutyrylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitrobenzyl 3-(isobutyrylamino)benzoate, also known as NBIB, is a chemical compound used in scientific research for its unique properties. It is a member of the benzoylphenylurea family of compounds and is commonly used as a biochemical tool to study protein-protein interactions.
作用机制
4-nitrobenzyl 3-(isobutyrylamino)benzoate works by binding to a specific site on a protein, known as a hot spot, that is involved in protein-protein interactions. By binding to this site, 4-nitrobenzyl 3-(isobutyrylamino)benzoate disrupts the interaction between the two proteins, allowing researchers to study the effects of this disruption on various biological processes.
Biochemical and Physiological Effects:
4-nitrobenzyl 3-(isobutyrylamino)benzoate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, leading to increased levels of p53 and cell death in cancer cells. 4-nitrobenzyl 3-(isobutyrylamino)benzoate has also been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, leading to decreased levels of HIF-1α and reduced tumor growth in animal models.
实验室实验的优点和局限性
One advantage of using 4-nitrobenzyl 3-(isobutyrylamino)benzoate in lab experiments is its specificity for hot spots involved in protein-protein interactions. This allows researchers to selectively disrupt specific interactions, rather than affecting all interactions involving a particular protein. However, one limitation of using 4-nitrobenzyl 3-(isobutyrylamino)benzoate is that it may not be effective for all protein-protein interactions, particularly those involving large, multi-domain proteins.
未来方向
There are several potential future directions for research involving 4-nitrobenzyl 3-(isobutyrylamino)benzoate. One area of interest is the development of new compounds based on the structure of 4-nitrobenzyl 3-(isobutyrylamino)benzoate that may have improved properties for studying protein-protein interactions. Another area of interest is the use of 4-nitrobenzyl 3-(isobutyrylamino)benzoate in combination with other compounds or therapies for the treatment of various diseases, particularly cancer. Finally, there is ongoing research into the development of new techniques for studying protein-protein interactions, which may involve the use of 4-nitrobenzyl 3-(isobutyrylamino)benzoate or other similar compounds.
合成方法
The synthesis of 4-nitrobenzyl 3-(isobutyrylamino)benzoate involves the reaction of 4-nitrobenzyl alcohol with 3-(isobutyrylamino)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out under an inert atmosphere. The resulting product is purified using column chromatography to obtain a pure compound.
科学研究应用
4-nitrobenzyl 3-(isobutyrylamino)benzoate is widely used in scientific research as a biochemical tool to study protein-protein interactions. It is commonly used in assays such as fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). 4-nitrobenzyl 3-(isobutyrylamino)benzoate is particularly useful for studying protein-protein interactions that involve intrinsically disordered proteins (IDPs) or regions (IDRs), which are difficult to study using traditional methods.
属性
IUPAC Name |
(4-nitrophenyl)methyl 3-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-12(2)17(21)19-15-5-3-4-14(10-15)18(22)25-11-13-6-8-16(9-7-13)20(23)24/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOVWQJRTCFXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)




![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)


![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5738386.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)

